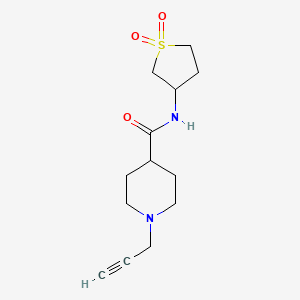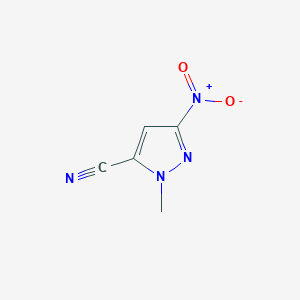![molecular formula C8H8BrN3O3 B2460529 Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate CAS No. 2270908-40-0](/img/structure/B2460529.png)
Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate is a complex organic compound that belongs to the oxazole and triazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both oxazole and triazole rings, makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dibromo-1,2,4-triazole with ethyl 2-amino-3-methylbutanoate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as silver triflate can facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole-triazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways involved depend on the biological context in which the compound is used. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Ethyl 2-bromo-5-methyl[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate can be compared with other oxazole and triazole derivatives:
2-bromo-5,6-dimethyl[1,3]oxazolo[3,2-b][1,2,4]triazole: Similar in structure but with different substituents, leading to variations in biological activity.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.
The uniqueness of this compound lies in its combined oxazole and triazole rings, which provide a versatile scaffold for chemical modifications and biological studies.
Properties
IUPAC Name |
ethyl 2-bromo-5-methyl-[1,3]oxazolo[3,2-b][1,2,4]triazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O3/c1-3-14-6(13)5-4(2)15-8-10-7(9)11-12(5)8/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHZJFPHSRSDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NC(=NN12)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2460452.png)
![5-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2460453.png)
![1-(3-chlorophenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2460455.png)
![N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2460456.png)
![Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2460459.png)


![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2460464.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(2,3-dihydro-1-benzofuran-2-yl)acetamide;hydrochloride](/img/structure/B2460467.png)
![2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2460469.png)
